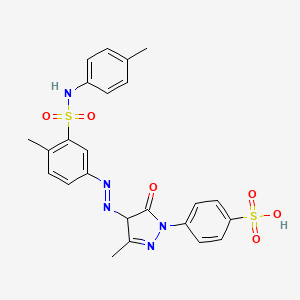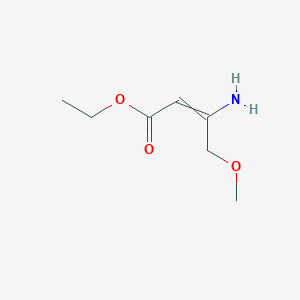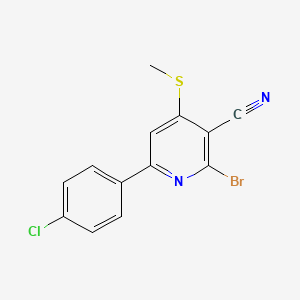
2-Bromo-6-(4-chlorophenyl)-4-(methylsulfanyl)pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-6-(4-chlorophenyl)-4-(methylsulfanyl)pyridine-3-carbonitrile is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom at the second position, a 4-chlorophenyl group at the sixth position, a methylsulfanyl group at the fourth position, and a carbonitrile group at the third position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(4-chlorophenyl)-4-(methylsulfanyl)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chlorobenzaldehyde, 2-bromopyridine, and methylthiol.
Formation of Intermediate: The 4-chlorobenzaldehyde undergoes a condensation reaction with 2-bromopyridine in the presence of a base such as sodium hydroxide to form an intermediate compound.
Introduction of Methylsulfanyl Group: The intermediate compound is then reacted with methylthiol in the presence of a catalyst such as palladium on carbon to introduce the methylsulfanyl group.
Formation of Carbonitrile Group: Finally, the compound is treated with a cyanating agent such as sodium cyanide to introduce the carbonitrile group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-6-(4-chlorophenyl)-4-(methylsulfanyl)pyridine-3-carbonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carbonitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution Reactions: Formation of derivatives with different functional groups replacing the bromine atom.
Oxidation Reactions: Formation of sulfoxides or sulfones.
Reduction Reactions: Formation of primary amines from the carbonitrile group.
Aplicaciones Científicas De Investigación
2-Bromo-6-(4-chlorophenyl)-4-(methylsulfanyl)pyridine-3-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Bromo-6-(4-chlorophenyl)-4-(methylsulfanyl)pyridine-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine, chlorophenyl, methylsulfanyl, and carbonitrile groups can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the biological context and the specific target being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-6-(4-fluorophenyl)-4-(methylsulfanyl)pyridine-3-carbonitrile: Similar structure with a fluorine atom instead of a chlorine atom.
2-Bromo-6-(4-chlorophenyl)-4-(ethylsulfanyl)pyridine-3-carbonitrile: Similar structure with an ethylsulfanyl group instead of a methylsulfanyl group.
2-Bromo-6-(4-chlorophenyl)-4-(methylsulfanyl)pyridine-3-carboxamide: Similar structure with a carboxamide group instead of a carbonitrile group.
Uniqueness
2-Bromo-6-(4-chlorophenyl)-4-(methylsulfanyl)pyridine-3-carbonitrile is unique due to the specific combination of functional groups present in its structure. This unique combination can result in distinct chemical reactivity and biological activity compared to similar compounds. The presence of the bromine, chlorophenyl, methylsulfanyl, and carbonitrile groups can influence its physicochemical properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
84671-60-3 |
|---|---|
Fórmula molecular |
C13H8BrClN2S |
Peso molecular |
339.64 g/mol |
Nombre IUPAC |
2-bromo-6-(4-chlorophenyl)-4-methylsulfanylpyridine-3-carbonitrile |
InChI |
InChI=1S/C13H8BrClN2S/c1-18-12-6-11(17-13(14)10(12)7-16)8-2-4-9(15)5-3-8/h2-6H,1H3 |
Clave InChI |
BZQGPXIRRWZQFR-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC(=NC(=C1C#N)Br)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


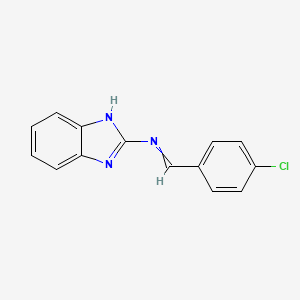
![1-[2-Oxo-2-(2-oxo-1,2-dihydroquinolin-8-yl)ethyl]pyridin-1-ium chloride](/img/structure/B14425257.png)
![(2aR,8bS)-8b-methyl-2-methylene-2a,4-dihydro-1H-cyclobuta[c]quinolin-3-one](/img/structure/B14425259.png)
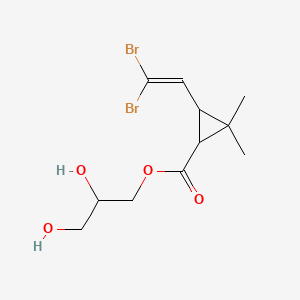
![Diethyl {[4-(benzyloxy)phenyl]methyl}propanedioate](/img/structure/B14425266.png)
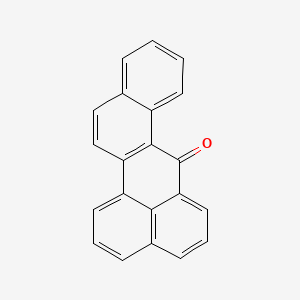
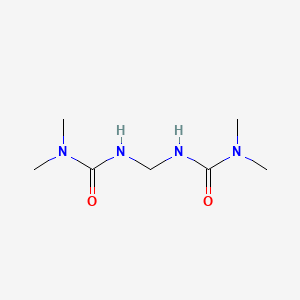

![4-[4-(2-Oxo-1,2-dihydroquinolin-6-yl)piperazine-1-carbonyl]benzonitrile](/img/structure/B14425285.png)
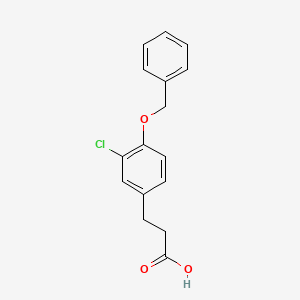

![1-[3-(But-3-en-2-yl)-2,4-dihydroxyphenyl]ethan-1-one](/img/structure/B14425301.png)
